Cas no 87619-83-8 (4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F))

4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F) structure
87619-83-8 structure
Nome del prodotto:4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F)
Numero CAS:87619-83-8
MF:C25H35N3O6
MW:473.561907052994
MDL:MFCD03828164
CID:1063507
PubChem ID:624265

4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F) Proprietà chimiche e fisiche

Nomi e identificatori

    • 4,4'-[[(1-Methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-benzeneacetamide (Atenolol Impurity F)
    • 2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide
    • 4,4'-[[(1-Methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-benzeneacetamide (Atenolol Impurity F)
    • 4,4
    • 4,4'-[[(1-METHYLETHYL)IMINO]BIS[(2-HYDROXY-3,1-PROPANEDIYL)OXY]]BIS-BENZENEACETAMIDE
    • ATENOLOL IMPURITY F
    • ATN06 ATENOLOL EP IMPURITY F 2,2'-[(1-METHYLETHYL)IMINOBIS(2-HYDROXYPROPAN-3,1-DIYLOXY-4,1-PHENYLENE)] DIACETAMIDE
    • 4,4′-[[(1-Methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis[benzeneacetamide] (ACI)
    • 2,2′-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide
    • 2-[4-[3-[[3-[4-(2-Amino-2-oxoethyl)phenoxy]-2-hydroxypropyl]-propan-2-ylamino]-2-hydroxypropoxy]phenyl]acetamide
    • 2,2'-[[(1-Methylethyl)imino]bis[(2-hydroxypropane-3,1-diyl)oxy-4,1-phenylene]]diacetamide
    • MFCD03828164
    • 2,2-(((Propan-2-yl)azanediyl)bis((2-hydroxypropane-3,1-diyl)oxy-4,1-phenylene))diacetamide
    • MLS003878642
    • 8UO8372UKO
    • SMR000558562
    • 2-(4-(3-((3-(4-(2-Amino-2-oxoethyl)phenoxy)-2-hydroxypropyl)-propan-2-ylamino)-2-hydroxypropoxy)phenyl)acetamide
    • Atenolol impurity F [EP]
    • 2,2'-[[(1-Methylethyl)imino]bis[(2-hydroxypropane-3,1-diyl)oxy-4,1-phenylene]]diacetamide; Atenolol Imp. F (EP); Atenolol Related Compound D; Atenolol Impurity F
    • UNII-8UO8372UKO
    • N-Des(isopropyl)atenolol dimer
    • MLS001196013
    • 2,2'-(4,4'-(3,3'-(isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy)bis(4,1-phenylene))diacetaMide
    • Atenolol impurity D
    • DS-015758
    • 4,4'-(((1-Methylethyl)imino)bis((2-hydroxy-3,1-propanediyl)oxy))bis-benzeneacetamide
    • Atenolol EP Impurity F
    • 2-(4-(3-[(3-[4-(2-Amino-2-oxoethyl)phenoxy]-2-hydroxypropyl)(isopropyl)amino]-2-hydroxypropoxy)phenyl)acetamide #
    • N-Isopropyl-N,N-bis(3-(4-(2-amino-2-oxoethyl)phenoxy)-2-hydroxyprop-1-yl)amine
    • SCHEMBL662466
    • HMS2852B24
    • SYUQLMYOHVGLTC-UHFFFAOYSA-N
    • CHEMBL1718707
    • DTXSID801348918
    • 4,4a(2)-[[(1-Methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis[benzeneacetamide]
    • 87619-83-8
    • N,N-Di-(3-p-carbamoylmethylphenoxy-2-hydroxypropyl)isopropylamine
    • Benzeneacetamide, 4,4'-(((1-methylethyl)imino)bis((2-hydroxy-3,1-propanediyl)oxy))bis-
    • AKOS001695263
    • ATENOLOL IMPURITY F [EP IMPURITY]
    • 4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F)
    • MDL: MFCD03828164
    • Inchi: 1S/C25H35N3O6/c1-17(2)28(13-20(29)15-33-22-7-3-18(4-8-22)11-24(26)31)14-21(30)16-34-23-9-5-19(6-10-23)12-25(27)32/h3-10,17,20-21,29-30H,11-16H2,1-2H3,(H2,26,31)(H2,27,32)
    • Chiave InChI: SYUQLMYOHVGLTC-UHFFFAOYSA-N
    • Sorrisi: O=C(CC1C=CC(OCC(CN(C(C)C)CC(COC2C=CC(CC(N)=O)=CC=2)O)O)=CC=1)N

Proprietà calcolate

  • Massa esatta: 473.25300
  • Massa monoisotopica: 473.25258584g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 15
  • Complessità: 556
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.8
  • Superficie polare topologica: 148Ų

Proprietà sperimentali

  • Densità: 1.231±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 160-162oC
  • Punto di ebollizione: 780.4±60.0 °C at 760 mmHg
  • Punto di infiammabilità: 425.7±32.9 °C
  • Solubilità: Molto leggermente solubile (0,25 g/l) (25°C),
  • PSA: 148.34000
  • LogP: 2.03280
  • Pressione di vapore: 0.0±2.8 mmHg at 25°C

4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F) Informazioni sulla sicurezza

4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F) Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
M304230-25mg
4,4'-[[(1-Methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-benzeneacetamide (Atenolol Impurity F)
87619-83-8
25mg
$ 249.00 2023-09-07
TRC
M304230-250mg
4,4'-[[(1-Methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-benzeneacetamide (Atenolol Impurity F)
87619-83-8
250mg
$ 1929.00 2023-09-07
Cooke Chemical
M2387454-25mg
2,2''-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide
87619-83-8 95%
25mg
RMB 800.00 2025-02-20
A2B Chem LLC
AH86154-25mg
2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide
87619-83-8
25mg
$413.00 2024-04-19
A2B Chem LLC
AH86154-125mg
2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide
87619-83-8
125mg
$1288.00 2024-04-19
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd